molecular formula C11H13FO2 B13116288 Methyl3-fluoro-3-phenylbutanoate

Methyl3-fluoro-3-phenylbutanoate

Katalognummer: B13116288
Molekulargewicht: 196.22 g/mol
InChI-Schlüssel: IXJAVINDALAOCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-fluoro-3-phenylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorine atom attached to the third carbon of a butanoate chain, which also bears a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-fluoro-3-phenylbutanoate typically involves the esterification of 3-fluoro-3-phenylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of methyl 3-fluoro-3-phenylbutanoate may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of alternative catalysts and solvents can be explored to optimize the process.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 3-fluoro-3-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: 3-fluoro-3-phenylbutanoic acid.

    Reduction: 3-fluoro-3-phenylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 3-fluoro-3-phenylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of agrochemicals and materials with specific properties, such as increased stability or reactivity.

Wirkmechanismus

The mechanism of action of methyl 3-fluoro-3-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

  • Methyl 3-fluoro-3-phenylpropanoate
  • Methyl 3-chloro-3-phenylbutanoate
  • Methyl 3-bromo-3-phenylbutanoate

Comparison: Methyl 3-fluoro-3-phenylbutanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its chloro and bromo analogs, the fluorinated compound typically exhibits higher stability and reactivity. Additionally, the smaller size of the fluorine atom compared to chlorine and bromine allows for better interaction with molecular targets, making it a valuable compound in various applications.

Eigenschaften

Molekularformel

C11H13FO2

Molekulargewicht

196.22 g/mol

IUPAC-Name

methyl 3-fluoro-3-phenylbutanoate

InChI

InChI=1S/C11H13FO2/c1-11(12,8-10(13)14-2)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI-Schlüssel

IXJAVINDALAOCT-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=O)OC)(C1=CC=CC=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.